molecular formula C19H19N3O4 B249810 (5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

カタログ番号 B249810
分子量: 353.4 g/mol
InChIキー: PKWDXKPVQLZOOX-SQFISAMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, commonly known as DMOCO-DAPC, is a compound that has been studied for its potential therapeutic applications. It is a pyrazole-based compound that has been synthesized through a multi-step process.

作用機序

DMOCO-DAPC has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMOCO-DAPC binds to the DNA-binding domain of NF-κB and prevents it from binding to its target genes. This leads to a decrease in the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
DMOCO-DAPC has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. DMOCO-DAPC has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

実験室実験の利点と制限

DMOCO-DAPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. However, there are also limitations to using DMOCO-DAPC in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

将来の方向性

There are several future directions for DMOCO-DAPC research. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DMOCO-DAPC may also have potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further studies are needed to fully understand the mechanism of action of DMOCO-DAPC and its potential applications in various diseases.

合成法

DMOCO-DAPC is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,4-dimethoxychalcone. The chalcone is then reacted with hydrazine hydrate to form the corresponding pyrazole. The final step involves the reaction of the pyrazole with 4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene to form DMOCO-DAPC.

科学的研究の応用

DMOCO-DAPC has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DMOCO-DAPC has been studied in vitro and in vivo, and has shown promising results in pre-clinical studies.

特性

製品名

(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

分子式

C19H19N3O4

分子量

353.4 g/mol

IUPAC名

(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-11-4-6-13(17(23)8-11)15-10-16(22-21-15)19(24)20-14-7-5-12(25-2)9-18(14)26-3/h4-10,21-22H,1-3H3,(H,20,24)/b15-13-

InChIキー

PKWDXKPVQLZOOX-SQFISAMPSA-N

異性体SMILES

CC1=CC(=O)/C(=C\2/C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)/C=C1

SMILES

CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1

正規SMILES

CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。